molecular formula C20H19BrN2O3S B10992195 S-benzyl-N-[(5-bromo-1H-indol-1-yl)acetyl]-L-cysteine

S-benzyl-N-[(5-bromo-1H-indol-1-yl)acetyl]-L-cysteine

Cat. No.: B10992195
M. Wt: 447.3 g/mol
InChI Key: QNBVTHLRPKIEEE-KRWDZBQOSA-N
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Description

S-benzyl-N-[(5-bromo-1H-indol-1-yl)acetyl]-L-cysteine: is a synthetic compound that combines the structural features of indole and cysteine Indole derivatives are known for their diverse biological activities, while cysteine is an amino acid with significant roles in protein synthesis and metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-benzyl-N-[(5-bromo-1H-indol-1-yl)acetyl]-L-cysteine typically involves several key steps:

    Formation of the Indole Derivative: The indole ring is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane.

    Acetylation: The brominated indole is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling with L-cysteine: The acetylated indole is coupled with L-cysteine through an amide bond formation. This step often uses coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to improve reaction rates and selectivity.

    Purification Techniques: Employing crystallization, chromatography, or recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the cysteine moiety, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.

    Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated indole derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to the presence of both indole and cysteine moieties.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes that interact with cysteine residues.

    Protein Modification: Used in studies involving protein modification and labeling.

Medicine

    Drug Development: Investigated for its potential as a lead compound in drug development, particularly for its anticancer and antimicrobial properties.

    Biomarker Studies: Used in the development of biomarkers for various diseases.

Industry

    Material Science:

    Agriculture: Investigated for its use in developing new agrochemicals.

Mechanism of Action

The mechanism of action of S-benzyl-N-[(5-bromo-1H-indol-1-yl)acetyl]-L-cysteine involves its interaction with biological molecules, particularly proteins. The indole moiety can interact with aromatic amino acids in proteins, while the cysteine moiety can form covalent bonds with thiol groups in proteins. This dual interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    S-benzyl-L-cysteine: Lacks the indole moiety, making it less versatile in biological interactions.

    N-acetyl-L-cysteine: Lacks the benzyl and indole moieties, primarily used as a mucolytic agent.

    5-bromoindole: Lacks the cysteine moiety, limiting its biological applications.

Uniqueness

S-benzyl-N-[(5-bromo-1H-indol-1-yl)acetyl]-L-cysteine is unique due to its combination of indole and cysteine moieties, providing a versatile scaffold for various biological and chemical applications. This dual functionality allows it to interact with a wide range of biological targets, making it a valuable compound in research and development.

Properties

Molecular Formula

C20H19BrN2O3S

Molecular Weight

447.3 g/mol

IUPAC Name

(2R)-3-benzylsulfanyl-2-[[2-(5-bromoindol-1-yl)acetyl]amino]propanoic acid

InChI

InChI=1S/C20H19BrN2O3S/c21-16-6-7-18-15(10-16)8-9-23(18)11-19(24)22-17(20(25)26)13-27-12-14-4-2-1-3-5-14/h1-10,17H,11-13H2,(H,22,24)(H,25,26)/t17-/m0/s1

InChI Key

QNBVTHLRPKIEEE-KRWDZBQOSA-N

Isomeric SMILES

C1=CC=C(C=C1)CSC[C@@H](C(=O)O)NC(=O)CN2C=CC3=C2C=CC(=C3)Br

Canonical SMILES

C1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)CN2C=CC3=C2C=CC(=C3)Br

Origin of Product

United States

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